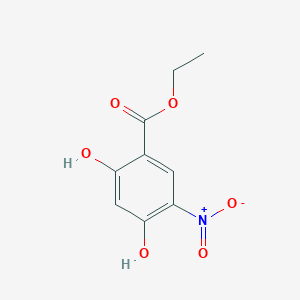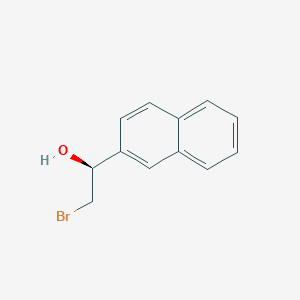![molecular formula C12H18O3 B13153439 Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)
Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3’-methylspiro[bicyclo[222]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure This compound is part of the bicyclo[222]octane family, which is known for its rigid and stable molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.2]octane core. Subsequent functionalization steps introduce the oxirane ring and the carboxylate group. Reaction conditions often include the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl groups and the oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include diols, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro and bicyclic systems.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: The compound’s reactivity and stability make it a potential lead compound for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism by which Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The bicyclo[2.2.2]octane core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methylbicyclo[2.2.2]octane: Shares the bicyclo[2.2.2]octane core but lacks the oxirane and carboxylate groups.
5-methylspiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-6-one: Contains a spiro structure with a dioxolan ring instead of an oxirane ring.
Uniqueness
Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is unique due to the combination of its spiro structure, oxirane ring, and carboxylate group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 2'-methylspiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-11(10(13)14-2)12(15-11)7-8-3-5-9(12)6-4-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
SVDYPLKGTRKPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CC3CCC2CC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



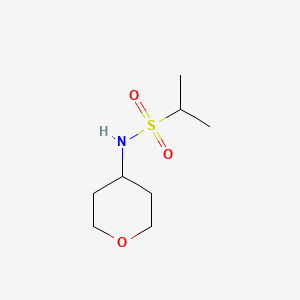

![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)
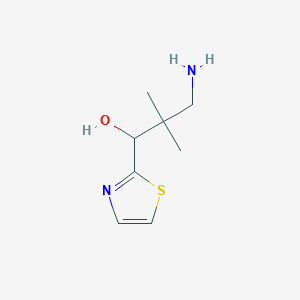
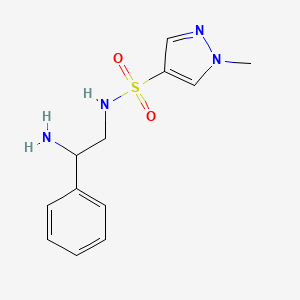
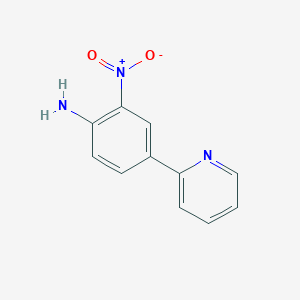
![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
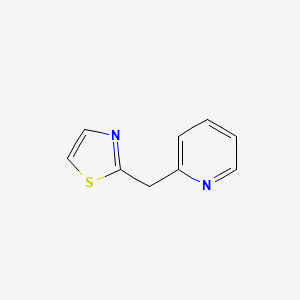


![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
